N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide
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Overview
Description
N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide is an organic compound with the molecular formula C13H18N2O4S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a cyclohexyl and a methyl group, and the benzene ring is substituted with a nitro group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N-cyclohexyl-N-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. The final product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: N-cyclohexyl-N-methyl-4-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function and activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for research and development .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide: Similar structure but with the nitro group at the ortho position.
N-cyclohexyl-N-methyl-3-nitrobenzenesulfonamide: Similar structure but with the nitro group at the meta position.
Uniqueness
N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide is unique due to the position of the nitro group at the para position, which significantly influences its chemical reactivity and biological activity. The para-substitution allows for more predictable electronic effects and steric interactions, making it a preferred choice in various applications .
Properties
Molecular Formula |
C13H18N2O4S |
---|---|
Molecular Weight |
298.36 g/mol |
IUPAC Name |
N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H18N2O4S/c1-14(11-5-3-2-4-6-11)20(18,19)13-9-7-12(8-10-13)15(16)17/h7-11H,2-6H2,1H3 |
InChI Key |
LJDVJIKFDNHRHU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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